

An In-depth Technical Guide to the Chemical and Physical Properties of Methomyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **methomyl**, a broad-spectrum carbamate insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, safety assessment, and environmental fate analysis.

Chemical Identity and Structure

Methomyl, with the IUPAC name methyl N-(methylcarbamoyloxy)ethanimidothioate, is a white crystalline solid characterized by a slight sulfurous odor.[1][2][3] It belongs to the carbamate class of pesticides and functions as a reversible acetylcholinesterase inhibitor.[1][4]



Identifier	Value	
IUPAC Name	methyl N- (methylcarbamoyloxy)ethanimidothioate[1]	
CAS Number	16752-77-5[2][5]	
Molecular Formula	C5H10N2O2S[1][3]	
Molecular Weight	162.21 g/mol [1][2]	
Synonyms	Lannate, Nudrin, S-methyl N- (methylcarbamoyloxy) thioacetimidate[2][6]	
Chemical Structure	(Z)-Methomyl is the thermodynamically favored isomer[7][8]	

Physicochemical Properties

The physicochemical properties of **methomyl** are crucial for understanding its environmental behavior, including its transport, persistence, and bioavailability. These properties are summarized in the tables below.

Physical Properties



Property	Value	Conditions
Physical State	Crystalline solid[6][9]	Ambient
Color	White[9]	-
Odor	Slight sulfurous[2][9]	-
Melting Point	77 - 79 °C (172 - 174 °F)[1][3] [9]	-
Boiling Point	Decomposes above 136 °C[10]	-
Density	1.2946 g/cm ³ [1][3]	at 24-25 °C[1]
Vapor Pressure	0.72 mPa (5.4 x 10 ⁻⁶ mmHg) [9][11]	at 25 °C[9]
Henry's Law Constant	2.1 × 10 ⁻¹¹ atm⋅m³/mol[9]	at 25 °C

Solubility Properties

Property	Value	Conditions
Water Solubility	54.7 - 58.0 g/L[1][2][9]	at 25 °C[1][2]
Methanol Solubility	1000 g/L[9]	at 25 °C
Acetone Solubility	720 - 730 g/L[6][9]	at 25 °C
Ethanol Solubility	420 g/L[9]	at 25 °C
Isopropanol Solubility	220 g/L[9]	at 25 °C
Toluene Solubility	30 g/L[9]	at 25 °C
Octanol-Water Partition Coefficient (log K _o w)	0.6 - 1.24[9][12]	-

Experimental Protocols

The following sections detail generalized methodologies for determining key physicochemical properties of **methomyl**. These protocols are based on standard laboratory techniques and



OECD guidelines.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[2][3]

- Sample Preparation: A small amount of dry, finely powdered **methomyl** is packed into a capillary tube to a height of 1-2 mm.[6]
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a calibrated thermometer.
 The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube.[3]
- Heating: The side arm of the Thiele tube is heated gently and uniformly with a Bunsen burner. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[13]
- Apparatus Setup (Digital Apparatus): The prepared capillary is inserted into the heating block
 of the apparatus. The heating rate is set, and the sample is observed through a magnifying
 lens. The start and end temperatures of melting are recorded automatically or manually.[2]

Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with solubilities above 10^{-2} g/L, such as **methomyl**.[11] [14][15]

- Equilibration: An excess amount of methomyl is added to a flask containing purified water (e.g., deionized).
- Temperature Control: The flask is agitated in a constant temperature bath, maintained at a standard temperature, typically 20 °C or 25 °C, for a sufficient duration to reach equilibrium



(e.g., 24-48 hours).[11][16]

- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
- Concentration Analysis: The concentration of methomyl in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
- Replicates: The experiment is performed in replicate to ensure the precision of the measurement. The pH of the solution should also be recorded.

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This protocol determines the log Kow, a measure of a chemical's lipophilicity.[17]

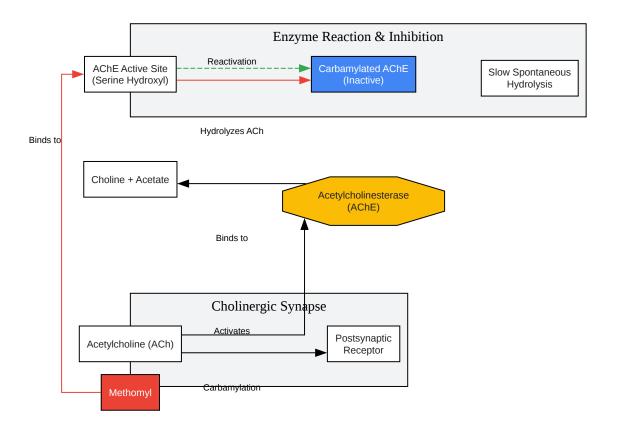
- Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Test Solution Preparation: A stock solution of methomyl is prepared in either water or 1octanol.
- Partitioning: A measured volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated 1-octanol and water. The ratio of the volumes is chosen based on the expected K_ow.[17]
- Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.
- Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation may be used to aid separation.
- Concentration Analysis: The concentration of methomyl in both the aqueous and octanol
 phases is determined by a suitable analytical method like HPLC.[17]



 Calculation: The K_ow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log K_ow).

Visualizations Signaling Pathway: Acetylcholinesterase Inhibition

Methomyl exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This diagram illustrates the mechanism of reversible inhibition through carbamylation.[1][12][18]



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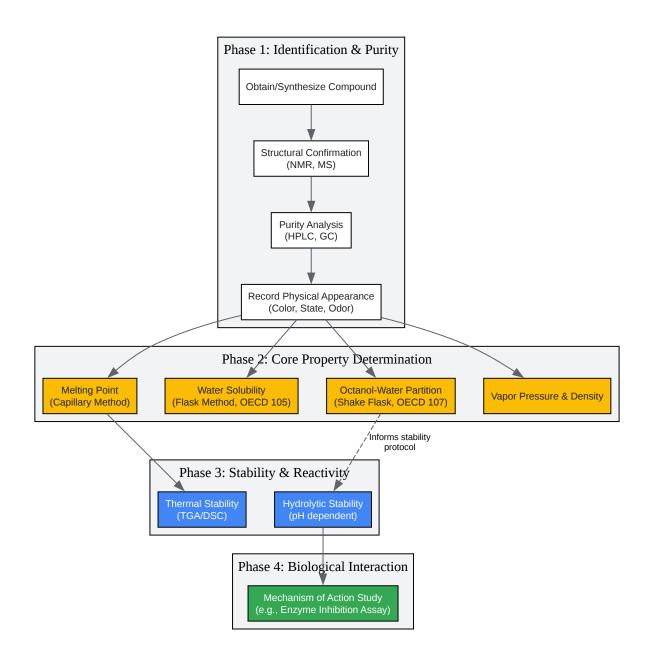
Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by methomyl.



Experimental Workflow: Physicochemical Characterization

This diagram outlines a logical workflow for the physicochemical characterization of a chemical entity like **methomyl**.





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Caption: A generalized workflow for physicochemical property testing of a chemical.



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